An In-depth Technical Guide to the Physical and Chemical Properties of (-)-cis-Myrtanylamine
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-cis-Myrtanylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-cis-Myrtanylamine, a chiral bicyclic primary amine derived from the monoterpene β-pinene, serves as a valuable building block in asymmetric synthesis. Its rigid structure and inherent chirality make it a significant precursor in the development of novel chemical entities, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-cis-Myrtanylamine, complete with tabulated data, detailed experimental protocols for property determination, and visualizations of its application in synthetic pathways. This document is intended to be a thorough resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical Identity and Structure
(-)-cis-Myrtanylamine is systematically named [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine. The "cis" designation refers to the stereochemical relationship between the aminomethyl group and the gem-dimethyl bridge.
| Identifier | Value |
| IUPAC Name | [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine |
| CAS Number | 73522-42-6[1][2] |
| Molecular Formula | C₁₀H₁₉N[1] |
| Molecular Weight | 153.26 g/mol [1] |
| SMILES | CC1(C)[C@@H]2CC--INVALID-LINK--CN[1] |
| InChI Key | SYJBFPCQIJQYNV-CIUDSAMLSA-N[1] |
Physical Properties
(-)-cis-Myrtanylamine is a liquid at room temperature with a characteristic amine odor. A summary of its key physical properties is presented in the table below.
| Property | Value | Conditions |
| Appearance | Liquid[1] | Ambient |
| Boiling Point | 94-99 °C | 27 mmHg[1][2] |
| 198-200 °C | 768 mmHg[1] | |
| Density | 0.915 g/mL | 25 °C[1][2] |
| Refractive Index (n_D) | 1.4877 | 20 °C[1][2] |
| Optical Rotation ([α]_D) | -30.5° | neat, 22 °C[1] |
| Flash Point | 78 °C | closed cup[1] |
Chemical and Spectroscopic Properties
As a primary amine, (-)-cis-Myrtanylamine exhibits characteristic basicity and nucleophilicity, readily participating in reactions such as acylation, alkylation, and imine formation. Its chiral nature makes it a valuable resolving agent and a precursor for chiral ligands and catalysts.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of (-)-cis-Myrtanylamine in CDCl₃ displays characteristic signals corresponding to its bicyclic structure. The following are the assigned chemical shifts (δ) in ppm: 2.66 (m, 2H, -CH₂-NH₂), 2.36 (m, 1H), 2.00-1.88 (m, 2H), 1.61 (m, 2H), 1.44 (m, 1H), 1.19 (s, 3H, CH₃), 0.97 (s, 3H, CH₃), 0.91 (d, J=7.2 Hz, 3H, CH₃).[3] The signals for the aminomethyl protons appear around 2.66 ppm. The distinct singlets for the gem-dimethyl groups are also a key feature.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. While a detailed spectrum with assignments is not readily available in the cited literature, the general regions for the signals can be predicted. Aliphatic carbons of the bicyclic ring would appear in the upfield region (20-60 ppm), while the carbon attached to the nitrogen (-CH₂-NH₂) would be expected around 40-50 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of (-)-cis-Myrtanylamine exhibits characteristic absorption bands for a primary amine. Key expected vibrations include:
-
N-H stretching: A doublet in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H stretching: Strong absorptions just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the alkyl framework.
-
N-H bending (scissoring): A medium to strong band in the range of 1580-1650 cm⁻¹.
-
C-N stretching: A medium absorption in the 1000-1250 cm⁻¹ region.
Experimental Protocols
Detailed experimental procedures for the determination of key physical properties are outlined below. These protocols are representative of standard methods for characterizing liquid amines.
Determination of Boiling Point (Micro Method)
The boiling point of (-)-cis-Myrtanylamine can be determined using a micro-boiling point apparatus, such as a Thiele tube, which is suitable for small sample volumes.[4][5]
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
A small amount (approximately 0.5 mL) of (-)-cis-Myrtanylamine is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.
-
The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in the Thiele tube, with the mineral oil level above the sample but below the opening of the test tube.
-
The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is discontinued.
-
As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[6] This temperature is recorded.
Determination of Density
The density of liquid (-)-cis-Myrtanylamine can be accurately measured using a vibrating tube densimeter.[7]
Apparatus:
-
Vibrating tube densimeter (e.g., Anton Paar DMA series)
-
Syringe for sample injection
-
Thermostat for temperature control
Procedure:
-
The densimeter is calibrated using dry air and deionized water at the desired temperature (e.g., 25 °C).
-
The sample cell is thoroughly cleaned and dried.
-
(-)-cis-Myrtanylamine is injected into the sample cell using a syringe, ensuring no air bubbles are present.
-
The sample is allowed to thermally equilibrate to the set temperature.
-
The instrument measures the oscillation period of the U-tube containing the sample, from which the density is calculated.
-
Multiple readings are taken to ensure precision, and the average value is reported.
Determination of Optical Rotation
The optical rotation of (-)-cis-Myrtanylamine is measured using a polarimeter, which quantifies the extent to which the chiral molecule rotates the plane of polarized light.[8][9]
Apparatus:
-
Polarimeter (with a sodium D-line lamp, λ = 589 nm)
-
Polarimeter cell (of a known path length, e.g., 1 dm)
-
Volumetric flasks and pipettes (if measuring a solution)
Procedure:
-
The polarimeter is turned on and allowed to warm up.
-
A blank measurement is taken with the empty, clean polarimeter cell to zero the instrument. If a solvent is to be used, the blank is taken with the pure solvent.
-
For a "neat" measurement, the polarimeter cell is carefully filled with pure (-)-cis-Myrtanylamine, avoiding air bubbles.
-
The filled cell is placed in the polarimeter.
-
The angle of rotation (α) is observed and recorded. Multiple readings are taken and averaged.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × d), where α is the observed rotation, l is the path length in decimeters, and d is the density in g/mL.
Applications in Synthesis
(-)-cis-Myrtanylamine is a key building block in the synthesis of various chiral molecules, including ligands for asymmetric catalysis and pharmacologically active compounds. A notable application is in the synthesis of potent and selective antagonists for the cannabinoid receptor 2 (CB2).[10]
Synthesis of Imidazole-Based CB2 Receptor Antagonists
The synthesis of imidazole-based CB2 receptor antagonists often involves the reaction of (-)-cis-Myrtanylamine with a suitable electrophile to form an intermediate that is then cyclized to form the imidazole (B134444) ring. A generalized workflow is depicted below.
Cannabinoid Receptor 2 (CB2) Signaling Pathway
CB2 receptors are G-protein coupled receptors (GPCRs) primarily expressed in immune cells. Their activation is involved in modulating inflammatory responses. Antagonists developed from (-)-cis-Myrtanylamine can block these signaling pathways.
References
- 1. (-)-cis-Myrtanylamine 98 73522-42-6 [sigmaaldrich.com]
- 2. (-)-CIS-MYRTANYLAMINE | 38235-68-6 [chemicalbook.com]
- 3. (-)-CIS-MYRTANYLAMINE(38235-68-6) 1H NMR spectrum [chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 9. Stereochemistry [employees.csbsju.edu]
- 10. Synthesis and SAR of novel imidazoles as potent and selective cannabinoid CB2 receptor antagonists with high binding efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
